

Spectroscopic Data and Analysis of 2-Nitrobenzylamine: A Technical Guide

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Compound of Interest		
Compound Name:	(2-Nitrophenyl)methanamine	
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This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-nitrobenzylamine. Due to the limited availability of published, peer-reviewed spectroscopic data for this specific compound, this guide presents predicted values and analyses based on the known spectral characteristics of structurally related molecules, including benzylamine, nitroarenes, and ortho-substituted benzene derivatives. This information is intended to serve as a valuable resource for the identification and characterization of 2-nitrobenzylamine in a laboratory setting.

Data Presentation: Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for the Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), ¹³C Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) of 2-nitrobenzylamine.

Table 1: Predicted Infrared (IR) Spectroscopy Data for 2-Nitrobenzylamine



Functional Group	Vibration Mode	Predicted Wavenumber (cm ⁻¹)	Intensity
N-H (Amine)	Symmetric Stretch	3300 - 3400	Medium
N-H (Amine)	Asymmetric Stretch	3400 - 3500	Medium
N-H (Amine)	Bending (Scissoring)	1580 - 1650	Medium-Strong
C-H (Aromatic)	Stretch	3000 - 3100	Medium-Weak
C=C (Aromatic)	Stretch	1450 - 1600	Medium-Weak
C-H (Aliphatic)	Stretch	2850 - 2960	Medium-Weak
N=O (Nitro)	Asymmetric Stretch	1510 - 1560	Strong
N=O (Nitro)	Symmetric Stretch	1345 - 1385	Strong
C-N (Amine)	Stretch	1250 - 1335	Medium

Table 2: Predicted ¹H NMR Spectroscopy Data for 2-Nitrobenzylamine

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)



Proton	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
-CH ₂ -	~ 3.9 - 4.1	Singlet	2H	N/A
-NH ₂	~ 1.5 - 2.5	Broad Singlet	2H	N/A
Aromatic H (ortho to - CH ₂ NH ₂)	~ 7.4 - 7.6	Multiplet	1H	~ 7-8
Aromatic H (para to -CH ₂ NH ₂)	~ 7.3 - 7.5	Multiplet	1H	~ 7-8
Aromatic H (meta to - CH ₂ NH ₂)	~ 7.5 - 7.7	Multiplet	1H	~ 7-8
Aromatic H (ortho to -NO ₂)	~ 8.0 - 8.2	Multiplet	1H	~ 7-8

Table 3: Predicted ¹³C NMR Spectroscopy Data for 2-Nitrobenzylamine

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Carbon	Predicted Chemical Shift (δ, ppm)	
-CH ₂ -	~ 45 - 50	
C (Aromatic, C-NH ₂)	~ 138 - 142	
C (Aromatic, C-NO ₂)	~ 147 - 151	
CH (Aromatic)	~ 124 - 134	

Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data for 2-Nitrobenzylamine



m/z	Predicted Identity	Relative Abundance
152	[M] ⁺ (Molecular Ion)	Moderate
135	[M - OH] ⁺	Moderate
106	[M - NO ₂]+	High
77	[C ₆ H ₅] ⁺	Moderate

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for 2-nitrobenzylamine. These protocols are based on standard laboratory procedures for the analysis of aromatic amines.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of 2-nitrobenzylamine to identify its functional groups.

Methodology:

- · Sample Preparation:
 - KBr Pellet Method: A small amount of solid 2-nitrobenzylamine (1-2 mg) is ground with spectroscopic grade potassium bromide (KBr, ~100 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained. This powder is then pressed into a thin, transparent pellet using a hydraulic press.
 - ATR (Attenuated Total Reflectance) Method: A small amount of the solid sample is placed directly onto the ATR crystal.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:
 - A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.



- The prepared sample is placed in the sample holder.
- The infrared spectrum is recorded over a range of 4000 to 400 cm⁻¹.
- Data Analysis: The resulting spectrum is analyzed for the characteristic absorption bands corresponding to the functional groups present in 2-nitrobenzylamine.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain the ¹H and ¹³C NMR spectra of 2-nitrobenzylamine to determine its chemical structure.

Methodology:

- Sample Preparation: Approximately 5-10 mg of 2-nitrobenzylamine is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.[2]
- Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.[3]
- ¹H NMR Data Acquisition:
 - The spectrometer is tuned to the proton frequency.
 - A standard one-dimensional proton NMR experiment is performed.
 - The chemical shifts, multiplicities, integration, and coupling constants of the signals are recorded.
- ¹³C NMR Data Acquisition:
 - The spectrometer is tuned to the carbon-13 frequency.
 - A proton-decoupled ¹³C NMR experiment is performed to obtain singlets for each unique carbon atom.
 - The chemical shifts of the carbon signals are recorded.



• Data Analysis: The ¹H and ¹³C NMR spectra are interpreted to assign the signals to the specific protons and carbons in the 2-nitrobenzylamine molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 2-nitrobenzylamine.

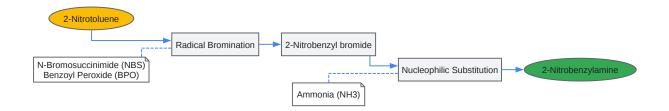
Methodology:

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
- Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.
- Data Analysis: The molecular ion peak is identified to determine the molecular weight. The fragmentation pattern provides information about the structure of the molecule.

Mandatory Visualization Synthesis Workflow for 2-Nitrobenzylamine

The following diagram illustrates a plausible synthetic workflow for the preparation of 2-nitrobenzylamine, starting from 2-nitrotoluene. This pathway involves the radical bromination of the benzylic position followed by nucleophilic substitution with ammonia.





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Caption: A plausible synthetic workflow for 2-nitrobenzylamine.

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